Rhod2/AM

Catalog No.
S8353604
CAS No.
M.F
C51H57BrN4O19
M. Wt
1109.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhod2/AM

Product Name

Rhod2/AM

IUPAC Name

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide

Molecular Formula

C51H57BrN4O19

Molecular Weight

1109.9 g/mol

InChI

InChI=1S/C51H57N4O19.BrH/c1-32(56)66-28-70-47(60)24-54(25-48(61)71-29-67-33(2)57)41-11-9-10-12-43(41)64-19-20-65-46-21-36(13-18-42(46)55(26-49(62)72-30-68-34(3)58)27-50(63)73-31-69-35(4)59)51-39-16-14-37(52(5)6)22-44(39)74-45-23-38(53(7)8)15-17-40(45)51;/h9-18,21-23H,19-20,24-31H2,1-8H3;1H/q+1;/p-1

InChI Key

AUBOYHPXSKFYOA-UHFFFAOYSA-M

SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-]

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-]

Rhod2/AM, or Rhod-2 acetoxymethyl ester, is a fluorescent calcium indicator specifically designed for the measurement of intracellular calcium concentrations. This compound is notable for its ability to permeate cell membranes, allowing it to enter live cells and provide real-time monitoring of calcium dynamics within cellular compartments, particularly mitochondria. The full chemical name for Rhod-2 AM is 1-[2-Amino-5-(3-dimethylamino-6-dimethylammonio-9-xanthenyl)phenoxy]-2-(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid, tetraacetoxymethyl ester, bromide, with a molecular formula of C52H59BrN4O19 and a molecular weight of approximately 1123.94 g/mol .

Rhod2/AM undergoes hydrolysis once inside the cell, facilitated by intracellular esterases. This reaction converts Rhod2/AM into its active form, Rhod-2, which binds calcium ions (Ca²⁺) and exhibits increased fluorescence. The excitation wavelength for Rhod-2 is around 500 nm, with emission at approximately 560 nm . The binding of calcium alters the fluorescence intensity without a significant shift in excitation or emission wavelengths, making it useful for monitoring dynamic changes in calcium levels .

Rhod2/AM is primarily used as a calcium indicator in various cell types. Upon binding to Ca²⁺ ions, the fluorescence of Rhod-2 increases, enabling researchers to visualize and quantify intracellular calcium fluctuations during physiological processes such as muscle contraction, neurotransmitter release, and cellular signaling pathways. It has been utilized extensively to study mitochondrial calcium uptake and release dynamics in response to various stimuli .

The synthesis of Rhod2/AM involves several steps starting from the base compound Rhod-2. The compound is synthesized through the acetylation of the carboxylic acid groups in Rhod-2 to form the acetoxymethyl ester derivative. This process typically requires specific reagents and controlled conditions to ensure high purity and yield. The final product is purified through methods such as chromatography .

Rhod2/AM has a wide range of applications in biological research:

  • Calcium Imaging: Used extensively for real-time imaging of intracellular calcium levels in live cells.
  • Mitochondrial Studies: Particularly useful for studying mitochondrial function and dynamics related to calcium signaling.
  • Pharmacological Research: Employed to assess drug effects on calcium homeostasis and signaling pathways.
  • Cell Physiology: Investigated in studies concerning muscle contraction, neuronal activity, and other physiological processes dependent on calcium signaling .

Studies involving Rhod2/AM have demonstrated its effectiveness in monitoring interactions between calcium ions and various cellular components. For instance, it has been used to explore the role of mitochondria in cellular calcium buffering and signaling. Additionally, it can be combined with other fluorescent indicators to study multiple aspects of cellular physiology simultaneously .

Several compounds are similar to Rhod2/AM in terms of their application as calcium indicators. Here are some notable examples:

Compound NameExcitation Wavelength (nm)Emission Wavelength (nm)Unique Features
Fura-2 AM340/380505Dual-excitation ratio imaging capability
Fluo-3 AM490525High sensitivity but less effective in high autofluorescence environments
Calcium Green506532Suitable for low-calcium environments

Uniqueness of Rhod2/AM: Unlike many other calcium indicators, Rhod2/AM has a net positive charge which enhances its cellular permeability and allows for effective monitoring of mitochondrial Ca²⁺ levels specifically. Its fluorescence properties also make it advantageous in settings with high autofluorescence where other indicators might fail .

Molecular Structure and Derivative Design (Acetoxymethyl Ester Functionalization)

Rhod-2/AM (C₅₂H₅₉BrN₄O₁₉; molecular weight 1123.9 g/mol) is the acetoxymethyl (AM) ester derivative of Rhod-2, a rhodamine-based fluorophore [1] [3] [6]. The AM ester functionalization involves the substitution of hydroxyl groups with acetoxymethyl moieties, rendering the compound cell-permeable [2] [4]. Upon cellular uptake, intracellular esterases hydrolyze the AM ester groups, converting Rhod-2/AM into Rhod-2, a membrane-impermeant form that accumulates in the cytosol and organelles [2] [6].

The core structure of Rhod-2 consists of a xanthene scaffold with dimethylamino substituents, which confers a positive charge to the molecule. This cationic property facilitates its preferential accumulation in mitochondria due to the organelle’s negative membrane potential [7]. The bromine counterion balances the charge, while the AM ester groups (four acetoxymethyl units) ensure lipophilicity for passive diffusion across lipid bilayers [1] [6].

Table 1: Structural Features of Rhod-2/AM

PropertyDescription
Molecular formulaC₅₂H₅₉BrN₄O₁₉
Molecular weight1123.9 g/mol
Functional groupsAcetoxymethyl esters (×4), xanthene fluorophore, dimethylamino substituents
Charge at physiological pH+1 (cationic)

Excitation/Emission Spectra (λₑₓ = 549–557 nm; λₑₘ = 576–581 nm)

Rhod-2 exhibits a fluorescence profile suited for minimizing cellular autofluorescence. The Ca²⁺-bound form has excitation and emission maxima ranging from 549–557 nm and 576–581 nm, respectively [4] [5] [6]. This red-shifted spectrum allows compatibility with argon laser lines (e.g., 488 nm, 514 nm) and standard TRITC filter sets, making it ideal for confocal microscopy [4] [6].

The spectral characteristics arise from the rhodamine fluorophore’s conjugated π-electron system, which undergoes a bathochromic shift upon Ca²⁺ binding. The Stokes shift (~25–30 nm) reduces self-quenching and improves signal-to-noise ratios in high-autofluorescence tissues [5] [6].

Table 2: Photophysical Parameters of Rhod-2

ParameterValue (Ca²⁺-bound form)Source
Excitation maximum (λₑₓ)549–557 nm [4] [5] [6]
Emission maximum (λₑₘ)576–581 nm [4] [5] [6]
Fluorescence intensity increase (vs. Ca²⁺-free)>100-fold [4] [6]

Calcium Binding Affinity (Kd = 570 nM – 1.0 μM) and Dynamic Range

Rhod-2 binds Ca²⁺ with a dissociation constant (Kd) between 570 nM and 1.0 μM, depending on experimental conditions such as temperature, ionic strength, and Mg²⁺ concentration [4] [6] [7]. This moderate affinity makes it suitable for detecting cytosolic Ca²⁺ transients (typically 0.1–1 μM) and mitochondrial Ca²⁺ overload (>1 μM) [7].

The dynamic range—defined as the ratio of fluorescence intensities in Ca²⁺-saturated versus Ca²⁺-free states—exceeds 80-fold in purified systems and 30–50-fold in live cells [6] [7]. This sensitivity stems from conformational changes in the BAPTA-derived chelator moiety, which modulates the fluorophore’s electron distribution upon Ca²⁺ coordination [4] [6].

Table 3: Calcium-Binding Properties

ParameterValueConditionsSource
Kd (Ca²⁺)570 nM37°C, 0 mM Mg²⁺ [4]
Kd (Ca²⁺)1.0 μMRoom temperature, 1 mM Mg²⁺ [6]
Dynamic range (ΔF/F₀)80–100-fold (in vitro)pH 7.4, 150 mM KCl [6] [7]

The Kd variability reflects methodological differences:

  • Temperature: Higher temperatures (e.g., 37°C vs. 25°C) reduce Ca²⁺ affinity due to increased molecular motion [4] [6].
  • Mg²⁺ competition: Mg²⁺ (Kd ~1–10 mM) weakly competes with Ca²⁺, elevating the apparent Kd in Mg²⁺-rich buffers [4].
  • Redox state: In mitochondria, reduction to dihydroRhod-2 (dhRhod-2) and subsequent re-oxidation can alter Ca²⁺ sensitivity [7].

The cellular uptake of Rhodamine 2 Acetoxymethyl Ester (Rhod2/AM) is primarily governed by passive diffusion across the cell membrane, facilitated by the lipophilic characteristics imparted by the acetoxymethyl ester groups. The compound, with a molecular weight of 1123.94 g/mol and molecular formula C52H59BrN4O19, exhibits significantly enhanced membrane permeability compared to its parent compound due to strategic chemical modifications [1].

The acetoxymethyl ester groups serve as membrane-permeabilizing moieties by masking the negatively charged carboxylate groups present in the parent rhodamine 2 molecule. This modification converts the highly polar, cell-impermeant rhodamine 2 into an uncharged, hydrophobic derivative that can readily cross lipid bilayers [2]. The lipophilic nature of the acetoxymethyl groups enables the compound to partition into the hydrophobic core of cell membranes, following the principles of the homogeneous solubility-diffusion model [3].

Research demonstrates that acetoxymethyl ester modification significantly improves permeability across cellular membranes. Studies on analogous compounds have shown that amide-to-ester substitutions can enhance membrane permeability by 4- to 65-fold over compounds with lower lipophilicity values [4]. The enhancement in permeability is attributed to both the reduction in hydrogen bond donors and the increased lipophilicity conferred by the ester modification [4].

The passive diffusion process follows a three-step mechanism where Rhod2/AM first partitions into the membrane, diffuses across the lipid bilayer, and is subsequently released into the cytosol [3]. The compound's molecular characteristics, including its calculated lipophilicity and reduced polar surface area due to ester masking, optimize its ability to traverse the membrane barrier without requiring energy-dependent transport mechanisms [3].

Intracellular Esterase Activation to Rhodamine 2 Zwitterion

Once Rhod2/AM successfully crosses the cell membrane and enters the cytoplasm, it undergoes rapid hydrolysis by nonspecific intracellular esterases. This enzymatic cleavage represents a critical step in the compound's activation and cellular retention mechanism [2]. The esterase-mediated hydrolysis converts the lipophilic, cell-permeant acetoxymethyl ester form into the hydrophilic, membrane-impermeant rhodamine 2 zwitterion.

Intracellular esterases, which are ubiquitously present in mammalian cells, catalyze the hydrolysis of the acetoxymethyl groups through nucleophilic attack on the ester carbonyl carbon [5]. This process occurs rapidly following cellular entry, with studies demonstrating that acetoxymethyl esters are cleaved within minutes of intracellular exposure [6]. The hydrolysis reaction proceeds through a first-order kinetic mechanism, indicating high enzymatic activity that cannot be saturated even at elevated substrate concentrations [6].

The enzymatic cleavage results in the formation of rhodamine 2, which exists as a zwitterion under physiological conditions. This ionic form is characterized by both positive and negative charges within the same molecule, rendering it highly polar and effectively trapped within the cellular environment [2]. The membrane impermeability of the hydrolyzed product ensures cellular retention and prevents efflux of the active indicator.

Table 1: Esterase-Mediated Hydrolysis Characteristics

ParameterValueReference
Hydrolysis RateFirst-order kinetics [6]
Time to CompletionMinutes [6]
Enzyme SaturationNot achievable at high concentrations [6]
pH Optimum7.4 (physiological) [2]
Temperature Optimum37°C [2]

The conversion from the acetoxymethyl ester to the free acid form liberates acetic acid and formaldehyde as metabolic byproducts [7]. These metabolites are rapidly processed by cellular metabolism and do not significantly interfere with the indicator's function under normal loading conditions [7].

Hydrogen Bond Acceptor Count

23

Exact Mass

1108.28004 g/mol

Monoisotopic Mass

1108.28004 g/mol

Heavy Atom Count

75

Dates

Last modified: 02-18-2024

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